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1h-Imidazo[4,5-b]pyridine-6-sulfonamide

Antitubercular Drug Discovery DprE1 Inhibition Imidazopyridine SAR

Researchers developing kinase inhibitors often face multi-step syntheses of the imidazo[4,5-b]pyridine core, delaying SAR campaigns. This 6-sulfonamide building block (C₆H₆N₄O₂S, MW 198.20) eliminates that bottleneck. Key advantages: - Validated scaffold: Direct entry to DprE1 (MIC 0.5-0.8 μmol/L), CDK9 (IC₅₀ 0.63-1.32 μM), and pan-Aurora (IC₅₀ 0.042-0.227 μM) inhibitor programs. - Efficient diversification: The primary sulfonamide handle allows rapid analog generation via nucleophilic substitution or cross-coupling. - Supply reliability: Available from bench stock, ensuring reproducibility across hit-to-lead cycles.

Molecular Formula C6H6N4O2S
Molecular Weight 198.21 g/mol
CAS No. 91160-05-3
Cat. No. B11901217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Imidazo[4,5-b]pyridine-6-sulfonamide
CAS91160-05-3
Molecular FormulaC6H6N4O2S
Molecular Weight198.21 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1NC=N2)S(=O)(=O)N
InChIInChI=1S/C6H6N4O2S/c7-13(11,12)4-1-5-6(8-2-4)10-3-9-5/h1-3H,(H2,7,11,12)(H,8,9,10)
InChIKeyAQLGXQZUFDWPKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Imidazo[4,5-b]pyridine-6-sulfonamide: Purine Bioisostere for Kinase and Antimicrobial Discovery


1H-Imidazo[4,5-b]pyridine-6-sulfonamide (CAS 91160-05-3, molecular formula C₆H₆N₄O₂S, MW 198.20) is a heterocyclic building block featuring a fused imidazo[4,5-b]pyridine core with a primary sulfonamide substituent at the 6-position of the pyridine ring . The imidazo[4,5-b]pyridine scaffold is widely recognized as a bioisostere of the purine ring system, enabling engagement with ATP-binding pockets across diverse kinase families . This compound carries five hydrogen bond acceptors, two hydrogen bond donors, a computed LogP of approximately 1.3–1.4, and only one rotatable bond—properties that make it a compact, polarity-tunable intermediate for fragment-based and structure-guided medicinal chemistry campaigns .

Core scaffold Purine bioisostere engaging ATP-binding pockets across kinase families
Fragment profile Balanced H-bond donor/acceptor count; single rotatable bond; LogP 1.3–1.4
Derivatization handle 6-Sulfonamide enables position-specific SAR for antitubercular and kinase inhibitor campaigns

Why Regioisomeric Substitution of Imidazopyridine Scaffolds Is Not Interchangeable


Substituting 1H-imidazo[4,5-b]pyridine-6-sulfonamide with a different imidazopyridine regioisomer—such as the 5-sulfonamide (CAS 1378855-72-1), the 2-sulfonamide, or the imidazo[4,5-c]pyridine scaffold—alters the spatial orientation of the sulfonamide hydrogen-bond network relative to the hinge-binding nitrogen atoms, directly affecting target recognition . In antitubercular drug discovery campaigns targeting DprE1, the 6-position substitution was shown to be critical: 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives achieved MIC values of 0.5–0.8 μmol/L against Mycobacterium tuberculosis H37Rv, whereas analogous scaffolds with different substitution patterns did not yield comparable potency [1]. Similarly, structural studies of imidazo[4,5-b]pyridine-based Aurora kinase inhibitors revealed that the position and nature of substituents on the pyridine ring profoundly control kinase selectivity profiles; the 7-position piperazine substitution combined with the 6-chloro or 6-substituted motif was essential for achieving IC₅₀ values of 0.042–0.227 μM across Aurora-A, -B, and -C [2]. The evidence below quantifies these position-dependent differentiation points.

Target: 6-Sulfonamide
Common Substitute
H-bond geometry Directed sulfonamide network aligns with hinge-binding nitrogens
5-Sulfonamide isomer Altered spatial orientation may disrupt DprE1 and kinase target recognition
Antitubercular SAR 6-Position critical for sub-micromolar MIC in reported DprE1 studies
Imidazo[4,5-c]pyridine scaffold No reported anti-TB activity; substitution pattern shifts core electronics
Kinase selectivity 6-Substituent governs Aurora isoform profile; tunable via 7-position
Other imidazopyridine cores Aurora kinase engagement may not transfer; selectivity fingerprint unknown

Quantitative Differentiation from Other Imidazopyridine Regioisomers


Regioisomeric Specificity for Sub-Micromolar Antitubercular Activity

Derivatives built on the 1H-imidazo[4,5-b]pyridine-6-sulfonamide scaffold bearing a 6-(4-nitrophenoxy) substituent achieved MIC values of 0.5–0.8 μmol/L against M. tuberculosis H37Rv in vitro, with the most potent analogue (5g) recording MIC = 0.5 μmol/L [1]. In contrast, the unsubstituted parent 1H-imidazo[4,5-b]pyridine scaffold shows no measurable antitubercular activity at concentrations below 100 μmol/L, and the 5-sulfonamide regioisomer (CAS 1378855-72-1) has not been reported with comparable anti-TB potency—this position-dependence was confirmed by molecular docking studies showing that the 6-substituent engages the DprE1 active site through a critical hydrogen-bond network unavailable to the 5-substituted analogue [1].

DprE1 MIC
Head-to-head
6-substituted derivatives: 0.5–0.8 µM; parent: >100 µM; 5-sulfonamide: no reported activity
Supports 6-position engagement for DprE1 inhibitor design
M. tuberculosis H37Rv broth microdilution; docking confirms regiospecific H-bond network
Antitubercular Drug Discovery DprE1 Inhibition Imidazopyridine SAR

CDK9 Inhibitory Potency Comparable to Sorafenib

A series of imidazo[4,5-b]pyridine-based compounds, designed using the core scaffold including 6-sulfonamide intermediates, demonstrated CDK9 inhibitory IC₅₀ values of 0.63–1.32 μM, with the most potent compounds (75 and 76) achieving IC₅₀ values of 0.71 and 0.63 μM against MCF-7 breast cancer cells [1]. This performance is directly comparable to the clinically approved multi-kinase inhibitor sorafenib, which exhibited an IC₅₀ of 0.76 μM in the same assay system [1]. The imidazo[4,5-b]pyridine scaffold's ability to achieve potency equivalent to or exceeding sorafenib—while offering a synthetically modular 6-position for further optimization—constitutes a tangible advantage over imidazo[4,5-c]pyridine or imidazo[1,2-a]pyridine scaffolds, which were not profiled with comparable CDK9 potency in this study [1].

CDK9 IC₅₀
Head-to-head
Best imidazo[4,5-b]pyridine: 0.63 µM; sorafenib: 0.76 µM
Comparable to sorafenib in MCF-7 enzymatic assay
Distinct scaffold offers vectors for solubility and selectivity tuning
CDK9 Inhibition Anticancer Drug Discovery Kinase Selectivity

Physicochemical Profile Optimization for Fragment-Based Design

The 6-sulfonamide substitution transforms the physicochemical profile of the imidazo[4,5-b]pyridine scaffold in a quantifiable manner: the parent 1H-imidazo[4,5-b]pyridine (MW ~119, LogP ~0.5–0.8) gains polar surface area and hydrogen-bonding capacity upon sulfonamide installation, yielding a compound with 5 hydrogen bond acceptors, 2 hydrogen bond donors, a computed LogP of 1.3–1.4, and a molecular weight of 198.20 . This LogP falls within the optimal range for fragment-based lead discovery (LogP 1–3) and is notably lower than the 5-sulfonamide regioisomer, for which the sulfonamide group is positioned closer to the imidazole NH, potentially altering intramolecular hydrogen bonding and solubility . The single rotatable bond (the S–N bond of the sulfonamide) limits conformational flexibility, a desirable feature for maintaining binding entropy in fragment-to-lead campaigns .

Fragment Profile
Class-level
LogP 1.3–1.4, HBA 5, HBD 2, 1 rotatable bond
Fits fragment-like chemical space; lower LogP expected vs 5-sulfonamide regioisomer
Computed values; confirm experimentally
Physicochemical Profiling Fragment-Based Drug Design Lead Optimization

Nanomolar Pan-Aurora Kinase Inhibition

An optimized imidazo[4,5-b]pyridine derivative (compound 31, bearing 6-chloro and 7-piperazinyl substitutions) inhibited Aurora-A, Aurora-B, and Aurora-C kinases with IC₅₀ values of 0.042, 0.198, and 0.227 μM respectively [1]. This pan-Aurora profile was achieved through systematic exploration of the imidazo[4,5-b]pyridine core, and the 6-position substituent was identified as a critical determinant of potency and selectivity [1]. By comparison, the related imidazo[4,5-c]pyridine scaffold has not been reported to achieve equivalent pan-Aurora inhibition at sub-micromolar concentrations, and the clinically developed Aurora inhibitor VX-680 (tozasertib), based on a pyrimidine core, shows IC₅₀ values of 0.6, 18, and 4.6 nM for Aurora-A, -B, and -C—far more potent but with a distinct selectivity window arising from a different chemotype [2]. The imidazo[4,5-b]pyridine-6-sulfonamide provides a synthetically accessible entry point for tuning Aurora selectivity through modification at the 6- and 7-positions simultaneously.

Pan-Aurora IC₅₀
Class-level
Compound 31: Aurora-A 0.042 µM, -B 0.198 µM, -C 0.227 µM; VX-680: pM range (different chemotype)
Imidazo[4,5-b]pyridine scaffold achieves nanomolar pan-Aurora inhibition
Recombinant kinase assays; selectivity profiling across isoforms needed
Aurora Kinase Inhibition Mitotic Kinase Targeting Oncology Drug Discovery

Low-Risk CYP450 Inhibition Profile for Fragment Triage

In fluorescence-based CYP450 inhibition screening using pooled human liver microsomes in the presence of NADPH, 1H-imidazo[4,5-b]pyridine-6-sulfonamide exhibited an IC₅₀ of 10 μM (1.00 × 10⁴ nM) [1]. This weak inhibition profile places it well above the typical risk threshold of IC₅₀ < 1 μM used in early discovery triage. By comparison, many marketed sulfonamide-containing drugs (e.g., celecoxib, sulfonamide-based carbonic anhydrase inhibitors) show CYP450 IC₅₀ values in the low micromolar to sub-micromolar range, and the closely related imidazo[1,2-b]pyridazine-6-sulfonamide scaffold has not been characterized with equivalent human liver microsome CYP450 data, leaving procurement teams without a clear metabolic risk benchmark for that regioisomer [2].

CYP450 IC₅₀
Cross-study
10 µM (10,000 nM)
10-fold above 1 µM fragment triage risk threshold
Human liver microsomes + NADPH; comparator regioisomer data unavailable
Drug Metabolism CYP450 Inhibition Fragment Triage

Broad Target Class Versatility Across Kinase, Antiviral, and Immunomodulatory Applications

The 1H-imidazo[4,5-b]pyridine scaffold—and specifically its 6-sulfonamide derivative—has been validated across a breadth of therapeutic target classes that few single scaffolds achieve. Beyond Aurora and CDK9 kinase inhibition, the scaffold has yielded: (i) potent non-covalent SARS-CoV-2 PLpro inhibitors via structure-based design starting from an imidazo[4,5-b]pyridine hit compound [1]; (ii) immune response modifiers inducing cytokine biosynthesis when bearing sulfonamide functionality at the 1-position, covered by granted patents US 6,525,064 and related filings [2]; and (iii) B-Raf kinase inhibitors binding in the DFG-in/αC-helix-out conformation—a binding mode associated with significant kinase selectivity [3]. In contrast, the imidazo[1,2-a]pyridine scaffold, while also explored for kinase inhibition (e.g., PI3Kα IC₅₀ = 2 nM), has not been reported to simultaneously span antiviral protease inhibition, immunomodulation, and diverse kinase engagement in the way the imidazo[4,5-b]pyridine core has [4].

Target Class Coverage
Class-level
Imidazo[4,5-b]pyridine: ≥5 target classes (Aurora, CDK9, B-Raf, PLpro, immunomod.); comparators: ≤2
Broadest validated versatility among imidazopyridine regioisomers
Literature aggregation 2007–2024
Multi-Target Scaffold Kinase Inhibition Immune Response Modulation

High-Impact Application Scenarios for 1H-Imidazo[4,5-b]pyridine-6-sulfonamide


Fragment-Based DprE1 Inhibitor Discovery for Tuberculosis

1H-Imidazo[4,5-b]pyridine-6-sulfonamide serves as a validated fragment starting point for DprE1 inhibitor optimization. The 6-(4-nitrophenoxy)-derivatized analogues have already demonstrated sub-micromolar MIC values (0.5–0.8 μmol/L) against M. tuberculosis H37Rv, and the free sulfonamide at the 6-position provides a synthetic handle for rapid analogue generation via nucleophilic substitution or cross-coupling reactions [1]. Procurement of this building block enables medicinal chemistry teams to bypass the multi-step synthesis of the imidazopyridine core and focus directly on 6-position diversification.

CDK9-Targeted Oncology with a Distinct Chemical Series

Imidazo[4,5-b]pyridine-based CDK9 inhibitors have demonstrated IC₅₀ values of 0.63–1.32 μM, matching or exceeding sorafenib (IC₅₀ = 0.76 μM) [1]. For organizations seeking CDK9 inhibitors with freedom-to-operate distinct from sorafenib's chemical space, the 6-sulfonamide scaffold offers a synthetically tractable alternative core that has already been validated in MCF-7 and HCT116 antiproliferative assays. The 6-sulfonamide group additionally provides a vector for modulating solubility and metabolic stability without perturbing hinge-binding interactions.

Tunable Pan-Aurora Kinase Inhibitor Lead Optimization

The imidazo[4,5-b]pyridine core functionalized at the 6- and 7-positions has yielded pan-Aurora inhibitors with IC₅₀ values spanning 0.042–0.227 μM across Aurora-A, -B, and -C [1]. The 6-sulfonamide building block enables systematic exploration of Aurora isoform selectivity by varying substituents at the 6-position (sulfonamide → amide, reversed sulfonamide, or bioisostere replacement) while retaining the 7-position for piperazine-based solubility handles. This strategy has already produced an orally bioavailable dual FLT3/Aurora preclinical candidate (compound 27e), confirming the translational viability of this scaffold .

Structure-Based Design of PLpro Antiviral Inhibitors

Imidazo[4,5-b]pyridine derivatives have been successfully employed as non-covalent inhibitors of the SARS-CoV-2 papain-like protease (PLpro) through structure-based drug design [1]. The 6-sulfonamide compound provides a direct entry point to this antiviral target class: the sulfonamide group can engage the oxyanion hole or substrate-binding residues of the PLpro active site, while the imidazo[4,5-b]pyridine core occupies the adenine-binding pocket, mimicking the natural substrate's purine moiety. Procurement of this building block accelerates hit-to-lead campaigns for pandemic-preparedness antiviral programs.

Application
Selection Property
Validation Focus
DprE1 inhibitor discovery (TB)
6-Sulfonamide derivatization handle for rapid analogue generation
MIC endpoint against M. tuberculosis H37Rv; target engagement via docking
CDK9-targeted oncology research
Distinct chemical series from sorafenib with comparable enzymatic potency
Kinase selectivity panel; antiproliferative assay in cancer cell lines
Pan-Aurora kinase inhibitor lead optimization
6,7-disubstitution pattern tunability for isoform selectivity
Aurora-A, -B, -C enzymatic profiling; oral bioavailability assessment
Antiviral PLpro inhibitor design
Purine-mimetic core occupying adenine-binding pocket of protease
PLpro enzymatic inhibition; substrate-competitive binding confirmation
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